molecular formula C22H27NO4 B122851 5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol CAS No. 85475-88-3

5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol

Cat. No. B122851
CAS RN: 85475-88-3
M. Wt: 369.5 g/mol
InChI Key: JZCPONDQAUFBIN-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of isoquinoline, a type of heterocyclic aromatic organic compound . Isoquinoline derivatives have been studied for various types of activity on the cardiovascular system and hemostasis .


Synthesis Analysis

Ritter reactions of 1-(3,4-diethoxyphenyl)-2-methylpropanol-2 with 2-alkylcyanoacetamides were used to synthesize 2-(3,3-dimethyl-6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)carboxylic acid amides . Similarly, reactions of 1-(2-naphthyl)-2-methylpropanol-2 with these same nitriles were used to obtain 2-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-1-yl)carboxylic acid amides .


Molecular Structure Analysis

The compound is likely to have a complex structure due to the presence of multiple functional groups and rings. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound, being an isoquinoline derivative, is likely to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . It may also undergo reactions at the ethoxy groups or the dihydroisoquinoline moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Isoquinoline derivatives are generally crystalline and have high melting points .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Isoquinoline derivatives are of interest due to their various biological activities .

properties

IUPAC Name

5-[(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-4-25-20-8-7-15(12-19(20)24)11-18-17-14-22(27-6-3)21(26-5-2)13-16(17)9-10-23-18/h7-8,12-14,24H,4-6,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCPONDQAUFBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol

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